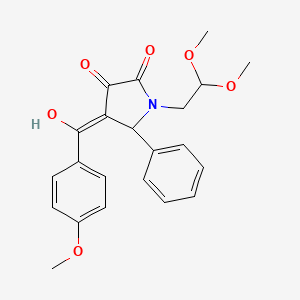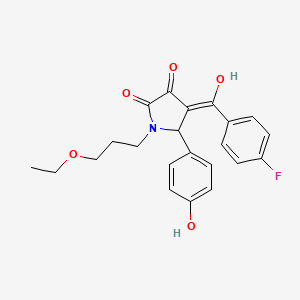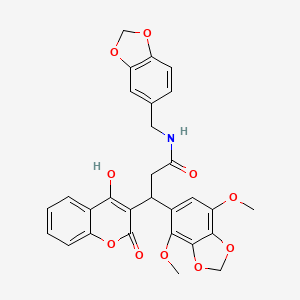![molecular formula C10H17NO2 B11045301 octahydro-1H-cyclopenta[b]pyridin-4-yl acetate](/img/structure/B11045301.png)
octahydro-1H-cyclopenta[b]pyridin-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate is a chemical compound that belongs to the class of bicyclic heterocycles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring, with an acetate group attached. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-yl acetate typically involves a multi-step process. One common method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
化学反应分析
Types of Reactions
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of octahydro-1H-cyclopenta[b]pyridin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which plays a role in platelet aggregation and cardiovascular diseases . The compound’s structure allows it to bind to the PAR1 receptor, inhibiting its activity and preventing thrombotic events.
相似化合物的比较
Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Similar structure but with different ring fusion.
1H-Pyrazolo[3,4-b]pyridine: Another bicyclic heterocycle with potential biological activity.
Uniqueness
Octahydro-1H-cyclopenta[b]pyridin-4-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a PAR1 antagonist sets it apart from other similar compounds, making it a valuable target for drug development.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-4-yl acetate |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-6-11-9-4-2-3-8(9)10/h8-11H,2-6H2,1H3 |
InChI 键 |
ACICKIWJODIZNP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCNC2C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)





![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)